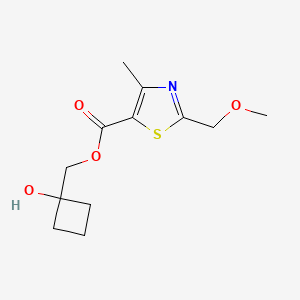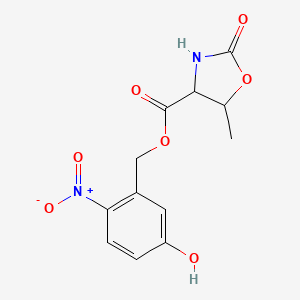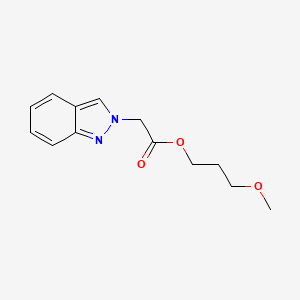![molecular formula C16H18N2O2 B6975982 5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6975982.png)
5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a methyl group, and a cyclohexene ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexene Ring: The cyclohexene ring can be attached through a series of reactions including hydrogenation and cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound shares a similar cyclohexene ring structure but differs in its functional groups and overall structure.
Indole Derivatives: These compounds have a similar heterocyclic core and are known for their diverse biological activities.
Uniqueness
5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of a furo[3,2-b]pyridine core with a cyclohexene ring and a carboxamide group
Properties
IUPAC Name |
5-methyl-N-(1-methylcyclohex-3-en-1-yl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-13-12(17-11)10-14(20-13)15(19)18-16(2)8-4-3-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCMCQNEXMTXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3(CCC=CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B6975917.png)
![2-(2-Methylimidazol-1-yl)-1-[4-[1-(1,3-thiazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6975920.png)
![2-[Benzyl(methyl)amino]ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6975926.png)

![tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975934.png)

![tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975949.png)
![tert-butyl (2R)-2-[[4-(hydroxymethyl)thian-4-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975970.png)

![Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate](/img/structure/B6975977.png)
![tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate](/img/structure/B6975979.png)
![tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6975990.png)
![4-Methoxybutyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976000.png)
![1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea](/img/structure/B6976008.png)
